1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea
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Overview
Description
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea is a synthetic organic compound characterized by its unique structural features, which include a cyclopropyl group, a methoxyphenyl moiety, and a propan-2-yloxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Methoxyphenyl Derivative Synthesis: The methoxyphenyl moiety can be synthesized through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a benzene ring.
Urea Formation: The final step involves the reaction of the cyclopropyl and methoxyphenyl intermediates with an isocyanate derivative to form the urea linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The cyclopropyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-[Cyclopropyl-(4-hydroxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea
- 1-[Cyclopropyl-(4-methylphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy vs. hydroxy or methyl) can significantly influence the compound’s chemical reactivity and biological activity.
- Unique Features: 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and synthetic utility.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
IUPAC Name |
1-[cyclopropyl-(4-methoxyphenyl)methyl]-3-(4-propan-2-yloxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)26-19-12-8-17(9-13-19)22-21(24)23-20(15-4-5-15)16-6-10-18(25-3)11-7-16/h6-7,10-11,14-15,17,19-20H,4-5,8-9,12-13H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDJLPFZYQYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC(=O)NC(C2CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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